3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid often involves complex multi-step chemical reactions. For instance, compounds like [11C]MSMA, a matrix metalloproteinase (MMP) inhibitor, have been synthesized from amino acid precursors such as (L)-valine through an O-[11C]methylation method, indicating a sophisticated approach to synthesizing sulfonamide derivatives (Zheng et al., 2004).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for determining their potential applications. The molecular structure impacts the compound's reactivity, physical and chemical properties, and interaction with biological systems. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed for this analysis.
Chemical Reactions and Properties
Compounds related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid participate in a variety of chemical reactions. For example, the introduction of sulfone and sulfonylamino groups can significantly affect a molecule's reactivity towards nucleophiles and electrophiles, influencing its potential as a synthetic intermediate or therapeutic agent.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are important for their practical applications. These properties can be tailored through structural modifications, such as altering the length of the alkyl chain or introducing different functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. For instance, the presence of the hydroxyl and methoxy groups can influence the compound's acidity and hydrogen bonding capacity, affecting its solubility and interaction with biological molecules.
For detailed mechanistic studies, the work by Cox, Onyido, and Buncel (1992) provides insights into the hydrolysis of methoxy functions in related azo compounds, highlighting the complexity of reactions that similar structures might undergo under different conditions (Cox, R. A., Onyido, I., & Buncel, E., 1992).
properties
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHSOIECXJUPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407345 |
Source
|
Record name | ST51042995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid | |
CAS RN |
113793-31-0 |
Source
|
Record name | ST51042995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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